N-hydroxy-2-phenyl-1-hydrazinecarboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-phenyl-1-hydrazinecarboxamide typically involves the reaction of phenylhydrazine with hydroxylamine under controlled conditions . The reaction is carried out in an ethanol solvent, and the product is purified through recrystallization. The reaction conditions include maintaining a temperature range of 156-158°C to ensure the proper formation of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-2-phenyl-1-hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include and .
Reducing Agents: Reducing agents such as and are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives , while reduction can produce hydrazine derivatives .
Scientific Research Applications
N-hydroxy-2-phenyl-1-hydrazinecarboxamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-hydroxy-2-phenyl-1-hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of oxidative stress and cell signaling pathways .
Comparison with Similar Compounds
N-hydroxy-2-phenyl-1-hydrazinecarboxamide can be compared with other similar compounds such as:
- N-hydroxy-2-phenylbenzimidazole
- N-hydroxy-2-phenyl-acetamide
- N-hydroxy-2-phenyl-2-p-tolylacetimidoyl chloride
These compounds share similar structural features but differ in their specific functional groups and chemical properties
Biological Activity
N-hydroxy-2-phenyl-1-hydrazinecarboxamide is a compound of significant interest in medicinal chemistry due to its various biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
1. Overview of this compound
This compound, also known by its chemical formula C9H10N4O2, features a phenyl group that enhances its biological activity compared to other hydrazine derivatives. The compound is synthesized through the reaction of hydrazine derivatives with hydroxylamine, yielding a versatile intermediate for various applications in drug discovery and organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes involved in critical metabolic pathways. For instance, it has shown moderate inhibition of acetylcholinesterase (AChE), with IC50 values ranging from 27.04 to 106.75 µM .
- Oxidative Stress Modulation : this compound can modulate oxidative stress levels within cells, potentially leading to apoptosis in cancer cells.
- Cell Signaling Pathways : Research indicates that the compound may influence cell signaling pathways, enhancing or inhibiting specific cellular responses that are crucial for cancer progression and microbial resistance.
3.1 Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against certain strains of bacteria and fungi, although specific minimum inhibitory concentrations (MIC) can vary significantly based on the organism tested.
Microorganism | MIC (µM) |
---|---|
Mycobacterium tuberculosis | 125–250 |
Mycobacterium avium | >250 |
M. kansasii | 62.5–250 |
These results suggest that while the compound shows promise against M. tuberculosis, it is less effective against other mycobacterial strains .
3.2 Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- In vitro Studies : The compound has demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. Its mechanism appears to involve induction of apoptosis through oxidative stress pathways and modulation of cell cycle regulators .
- Case Study : A study involving the treatment of human breast cancer cells with this compound showed a marked reduction in cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent in oncology .
4. Research Findings
Recent research has focused on elucidating the specific molecular targets and pathways modulated by this compound:
- Binding Studies : Molecular docking studies have indicated strong binding affinities for key cancer-related receptors such as epidermal growth factor receptor (EGFR) and HER2, with binding energies suggesting favorable interactions that could inhibit their activity .
- Comparative Analysis : When compared to other hydrazine derivatives, this compound exhibits enhanced biological activity due to the presence of the phenyl group, which may facilitate better receptor interactions and bioavailability .
5. Conclusion
This compound represents a promising candidate for further research in antimicrobial and anticancer drug development. Its ability to modulate enzyme activity, influence oxidative stress, and interact with critical cellular pathways highlights its potential therapeutic applications.
Future studies should aim to explore the full spectrum of biological activities associated with this compound, including detailed pharmacokinetic profiles and toxicity assessments, to better understand its viability as a drug candidate in clinical settings.
Properties
IUPAC Name |
1-anilino-3-hydroxyurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(10-12)9-8-6-4-2-1-3-5-6/h1-5,8,12H,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKLKQXBEOQILJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377227 |
Source
|
Record name | N-Hydroxy-2-phenylhydrazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121933-76-4 |
Source
|
Record name | N-Hydroxy-2-phenylhydrazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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